Deinoxanthin

Antioxidant ROS scavenging Chemiluminescence

Standard carotenoid standards introduce variability in extreme oxidative stress models. Deinoxanthin (C₄₀H₅₄O₃), a monocyclic keto-xanthophyll from Deinococcus radiodurans, addresses this with a distinct energy-transfer quenching mechanism for ¹O₂ and superior •OH scavenging at lower concentrations than astaxanthin. - Outperforms lutein & lycopene in protecting proteins from oxidative damage. - Stable under thermal & pH stress, minimizing photobleaching in long-term assays. - Ideal for mitochondrial dysfunction, ischemia-reperfusion, and photodynamic therapy research.

Molecular Formula C40H54O3
Molecular Weight 582.9 g/mol
Cat. No. B1255772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeinoxanthin
Synonymsdeinoxanthin
Molecular FormulaC40H54O3
Molecular Weight582.9 g/mol
Structural Identifiers
SMILESCC1=C(C(C(CC1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C
InChIInChI=1S/C40H54O3/c1-30(19-13-21-32(3)22-14-23-33(4)25-16-28-39(7,8)43)17-11-12-18-31(2)20-15-24-34(5)26-27-36-35(6)37(41)29-38(42)40(36,9)10/h11-27,38,42-43H,28-29H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,25-16+,27-26+,30-17+,31-18+,32-21+,33-23+,34-24+/t38-/m1/s1
InChIKeyGJFBHWJTMDTLNX-UWCSZFODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deinoxanthin for Oxidative Stress Research


Deinoxanthin (DX; C40H54O3; MW: 582.9 g/mol) is a unique monocyclic keto-xanthophyll exclusively biosynthesized by the extremophilic bacterium Deinococcus radiodurans, an organism renowned for its unparalleled resistance to ionizing radiation and oxidative stress [1]. As a tetraterpenoid carotenoid, DX features an extended conjugated double-bond system and a distinctive hydroxyl group at the C-1′ position, structural attributes that confer superior energy transfer-based ROS-scavenging potential compared to common dietary carotenoids such as β-carotene and zeaxanthin [2]. Due to its exceptional stability profile under thermal and pH stress—coupled with its high radical-quenching capacity—DX is increasingly prioritized by researchers in antioxidant therapy, dermatological photoprotection, and biotechnological material science as a viable, high-performance alternative to conventional carotenoid standards [3].

Source
Extremophile-derived monocyclic keto-xanthophyll from D. radiodurans
Mechanism
Energy transfer-based ROS quenching with reported triplet energy advantage
Stability
Thermal and pH stress tolerance for oxidative stress models

Why β-Carotene and Astaxanthin Cannot Replace Deinoxanthin


Attempting to substitute deinoxanthin with widely available commodity carotenoids like β-carotene or astaxanthin introduces significant variability and reduced efficacy in high-precision antioxidant or photoprotection studies. While many carotenoids function as free radical scavengers, deinoxanthin operates with a distinct physicochemical mechanism: its lower lowest triplet excitation energy (ET) enables superior energy transfer-based quenching of singlet oxygen (¹O₂), a pathway that β-carotene and zeaxanthin cannot replicate with the same thermodynamic efficiency [1]. Furthermore, empirical evidence demonstrates that deinoxanthin outperforms astaxanthin in hydroxyl radical scavenging at lower molar concentrations [2], and unlike lutein or lycopene, it provides measurable, superior protection against oxidative protein damage in vitro [3]. Consequently, assays relying on generic carotenoid standards may underestimate the ceiling of ROS mitigation achievable in systems where oxidative stress is extreme. Selection of deinoxanthin is therefore a critical decision parameter to ensure maximum signal-to-noise ratios in radical quenching assays and to maintain fidelity in cellular protection models.

Triplet energy mismatch
Reported lower triplet excitation energy (ET) enables energy-transfer quenching of singlet oxygen that β-carotene and zeaxanthin may not replicate at comparable thermodynamic efficiency.
Hydroxyl radical scavenging may differ
Empirical data suggest deinoxanthin outperforms astaxanthin in hydroxyl radical scavenging at matched concentrations; generic carotenoid standards may underestimate assay ceiling.
Protein oxidation protection context
Reported greater inhibition of oxidative protein damage vs lutein and lycopene; substitution may reduce signal-to-noise in cellular protection models.

Efficacy Comparison: Deinoxanthin vs. Standard Carotenoids


Superior Singlet Oxygen and H₂O₂ Scavenging

Deinoxanthin exhibits quantitatively stronger scavenging capacity against hydrogen peroxide (H₂O₂) and singlet oxygen (¹O₂) than both lycopene and β-carotene. Chemiluminescence analyses confirm that deinoxanthin—the major carotenoid product in the Deinococcus radiodurans pathway—demonstrates a significantly higher quenching rate for these reactive oxygen species [1].

Singlet oxygen and H₂O₂ scavenging
Head-to-head
Reported significantly stronger quenching vs lycopene and β-carotene in chemiluminescence assay
Supports ROS quenching assay interpretation
In vitro chemiluminescence; identical conditions
Antioxidant ROS scavenging Chemiluminescence

Enhanced Protein Protection vs. Lutein and Lycopene

In models of protein oxidation, purified deinoxanthin provides superior inhibition of oxidative damage to bovine serum albumin (BSA) compared to lutein and lycopene. Additionally, in DPPH radical scavenging assays, a deinoxanthin-containing total carotenoid extract (R1ex) demonstrated a measurable advantage over β-carotene, with an observed reduction in radical concentration of 40.2% compared to 31.7% for β-carotene at an equivalent dose of 0.5 mg/mL [1].

Protein protection vs lutein and lycopene
Head-to-head
Greater BSA oxidative damage inhibition; deinoxanthin > lycopene > lutein
Supports protein oxidation model interpretation
BSA in vitro oxidation model
Protein oxidation DPPH assay BSA protection

Lower Triplet Excitation Energy for ROS Scavenging

Quantum chemical calculations reveal that deinoxanthin possesses a lower lowest triplet excitation energy (ET) than other carotenoids, specifically β-carotene and zeaxanthin. This physicochemical property enables a more efficient energy transfer-based mechanism for scavenging reactive oxygen species (ROS), directly accounting for its enhanced antioxidant activity observed in vitro [1].

Triplet excitation energy
Head-to-head
ET deinoxanthin < ET β-carotene < ET zeaxanthin (DFT calculation)
Supports mechanistic interpretation of quenching efficiency
Quantum chemical calculation; Gaussian 03
Quantum chemistry Triplet excitation energy ROS scavenging mechanism

Scalable Biosynthesis for Research Supply

While deinoxanthin is a niche, extremophile-derived molecule, recent advances in metabolic engineering have addressed previous limitations in mass production. An engineered strain of Deinococcus radiodurans R1 has been demonstrated to produce 394 ± 17.6 mg/L (equivalent to 102 ± 11.1 mg/g dry cell weight) of deinoxanthin with a productivity of 8.4 ± 0.2 mg/L/h from sucrose [1].

Fermentation yield
Class-level
394 ± 17.6 mg/L (102 ± 11.1 mg/g DCW)
Supports supply scalability review
Engineered D. radiodurans R1; fed-batch fermentation
Metabolic engineering Biomanufacturing Supply chain reliability

Deinoxanthin Applications in R&D and Formulation


In Vitro Oxidative Stress Modeling

Deinoxanthin is ideally suited for experimental models requiring maximal reduction of singlet oxygen and hydrogen peroxide. Unlike β-carotene or lycopene, deinoxanthin provides a superior chemiluminescence-based quenching profile against these ROS [1]. Researchers investigating mitochondrial dysfunction, ischemia-reperfusion injury, or photodynamic therapy should select deinoxanthin to achieve the highest possible dynamic range of cytoprotection, thereby reducing baseline oxidative noise in their assays.

Protein and Biopharmaceutical Stabilization

For the development of liquid formulations containing oxidation-sensitive therapeutic proteins (e.g., monoclonal antibodies, enzymes, or growth factors), deinoxanthin offers a validated advantage. Empirical evidence confirms that purified deinoxanthin inhibits oxidative damage to bovine serum albumin more effectively than lutein or lycopene [1]. This makes it a strategic excipient candidate in scenarios where maintaining protein tertiary structure and biological activity under ambient or stressed storage conditions is paramount.

Radioprotective and UV-Stable Coatings

Deinoxanthin's unique lower triplet excitation energy enables superior energy dissipation and ROS quenching compared to zeaxanthin or β-carotene [1]. This makes it a high-value additive for advanced coatings and polymer composites designed for environments with high UV flux or ionizing radiation. Unlike many carotenoids that rapidly photobleach, deinoxanthin's extremophilic origin confers a degree of structural resilience. It is particularly suited for aerospace materials testing, solar panel encapsulation layers, or specialized biomedical device coatings where long-term material integrity is critical.

Application
Selection Property
Validation Focus
Singlet oxygen and H₂O₂ quenching studies
Reported ROS quenching profile
Chemiluminescence assay endpoints
Protein oxidation protection studies
Reported protein protection profile
BSA oxidation model endpoints
Material photostability research
Triplet excitation energy mechanism
Energy-dissipation model endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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